4-Azidotetrafluoroaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-azidotetrafluoroaniline can be achieved through multiple methods, one of which involves a modified Curtius rearrangement that produces a stable carbamate intermediate. This intermediate can then be deprotected to yield 4-azidotetrafluoroaniline with a decent yield of 65-73%. Another synthesis route starts from pentafluoronitrobenzene, which is converted into 4-azidotetrafluoronitrobenzene with a high yield. This is followed by a series of reactions including Sn/HCl reduction, FMOC protection, diazotization, and deprotection to produce 4-azidotetrafluoroaniline (Chehade & Spielmann, 2000).
Scientific Research Applications
Protein and Peptide Modification : Escher et al. (1979) highlighted its use as a protein and peptide modifying agent for photoaffinity labeling. This involves high nitrene reactivity and the ability to label with tritium or iodine, enabling the isolation of cleaved ligand-receptor complexes (Escher, Robert, & Guillemette, 1979).
Photoaffinity Reagent : Chehade and Spielmann (2000) demonstrated its synthesis, presenting it as a promising photoaffinity reagent with potential applications in various fields (Chehade & Spielmann, 2000).
Biomolecule Imaging : Shieh, Hangauer, and Bertozzi (2012) identified fluorogenic azidofluorescein derivatives, which enhance biomolecule imaging in no-wash conditions. This offers a platform for the rational design of tailored probes for biological imaging (Shieh, Hangauer, & Bertozzi, 2012).
Diazotization and Synthesis of Azo Compounds : Alty et al. (1984) reported on the successful diazotization of 4-aminotetrafluoropyridine, yielding azo compounds, which have applications in dye synthesis and other areas (Alty, Banks, Thompson, & Fishwick, 1984).
Antiviral Research : Smith et al. (2009) explored the antiviral potency of compounds like 4'-azido-2'-deoxy-2'-fluorocytidine against hepatitis C virus, highlighting its significance in antiviral research (Smith et al., 2009).
Structure-Control and Infrared Tracking in Proteins : Lee et al. (2012) used 4-azidoproline as a structure-control and probe element, enabling infrared tracking of proline roles in protein structure, function, and dynamics (Lee et al., 2012).
Dye Synthesis and Textile Applications : Koh and Greaves (2001) synthesized an alkali-clearable azo disperse dye with a fluorosulfonyl group, showing promising dyeing and wash fastness properties on poly(ethyleneterephthalate) (Koh & Greaves, 2001).
properties
IUPAC Name |
4-azido-2,3,5,6-tetrafluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4N4/c7-1-3(9)6(13-14-12)4(10)2(8)5(1)11/h11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIIUJTWGUHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393094 | |
Record name | 4-AZIDOTETRAFLUOROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidotetrafluoroaniline | |
CAS RN |
294187-78-3 | |
Record name | 4-AZIDOTETRAFLUOROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.